molecular formula C13H17BCl2O2 B6416516 2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2121512-50-1

2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6416516
CAS RN: 2121512-50-1
M. Wt: 287.0 g/mol
InChI Key: CKDGSIFTHVOKOR-UHFFFAOYSA-N
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Description

2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DCMPD) is a boron-containing compound that has been widely studied in recent years due to its potential applications in various scientific fields. DCMPD is a novel boron-containing compound that is synthesized through a multi-step reaction involving the coupling of two aldehyde derivatives. This compound has been found to have a wide range of applications in scientific research due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Analysis

2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives are predominantly utilized in the field of chemical synthesis and analysis. Spencer et al. (2002) described the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives of similar compounds and studied their inhibitory activity against serine proteases like thrombin. These compounds display no S–B coordination and only weak N–B coordination in both solid state and solution (Spencer et al., 2002).

Li and Wang (2016) explored the synthesis of a related compound, 4,4,5,5-tetra­methyl-2-[(Z)-1-(3-methyl­phenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane, through a reaction involving 1-(hex-1-yn-1-yl­oxy)-3-methyl­benzene and 4,4,5,5-tetra­methyl-1,3,2-dioxaborolane under a nitrogen atmosphere. They noted no significant intermolecular interactions in the crystal structure of the synthesized compound (Li & Wang, 2016).

Das et al. (2015) synthesized a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives and used them to synthesize boron-containing stilbene derivatives. These derivatives are under investigation for their potential application in LCD (Liquid Crystal Display) technology and as intermediates for synthesizing conjugated polyenes as new materials. Preliminary biological testing of these compounds is also being conducted to identify potential therapeutics for neurodegenerative diseases (Das et al., 2015).

Optical and Material Science

In material science and optical applications, compounds like 2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been instrumental. Nie et al. (2020) designed and synthesized a new 4-substituted pyrene derivative by introducing phenyl boronic ester to 4-hydroxylpyrene. The resultant compound, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, exhibited sensitivity and selectivity for H2O2, making it applicable for detecting H2O2 in living cells. The distinctive fluorescent properties of this probe underline the efficacy of functionalizing pyrene at different positions for developing novel pyrene-based functional materials (Nie et al., 2020).

Electrochemical Applications

In the realm of electrochemistry, Tanigawa et al. (2016) conducted electrochemical analyses of compounds including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane and discovered the β-effect of organoborate, marking a notable finding in the understanding of organoboron compounds' electrochemical behavior. This study indicated a lower oxidation potential for the organoborate compared to organoborane and successfully carried out anodic substitution reactions of organoboronate ester and organoborate in the presence of nucleophiles (Tanigawa et al., 2016).

properties

IUPAC Name

2-(2,3-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O2/c1-8-6-7-9(11(16)10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDGSIFTHVOKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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